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1-(4-Methanesulfinylphenyl)ethan-1-one

Cat. No.: B2531773
M. Wt: 182.24 g/mol
InChI Key: NTUFNCGULZBNCK-UHFFFAOYSA-N
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Description

1-(4-Methanesulfinylphenyl)ethan-1-one is a high-purity organic compound offered for research applications. Its molecular formula is C9H10O2S, and it has a molecular weight of 182.24 g/mol . This compound serves as a versatile synthetic building block (synthon) for constructing more complex molecular architectures in organic and medicinal chemistry . Its structure features both a ketone functional group and a methanesulfinyl moiety, which provide multiple reactive sites for diverse chemical transformations . A key synthetic application is the oxidation of its methanesulfinyl group to a methanesulfonyl group, a common pharmacophore found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) . The methanesulfinyl group also activates the phenyl ring for further reactions and is a defining feature of the molecule's stereochemistry . The sulfur atom in the sulfinyl group is a stereogenic center, meaning the compound exists as a pair of stable enantiomers, (R)- and (S)-1-(4-Methanesulfinylphenyl)ethan-1-one, which can be significant for research involving chiral molecules or asymmetric synthesis . The conformational flexibility of the molecule is influenced by the rotational freedom around the bonds connecting the acetyl and methanesulfinyl groups to the phenyl ring . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, human, or veterinary use. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2S B2531773 1-(4-Methanesulfinylphenyl)ethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylsulfinylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7(10)8-3-5-9(6-4-8)12(2)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUFNCGULZBNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance in Contemporary Organic Chemistry

In the realm of modern organic chemistry, 1-(4-Methanesulfinylphenyl)ethan-1-one is primarily valued as a versatile building block for the construction of more complex molecular architectures. Its chemical structure, featuring a ketone functional group and a methanesulfinyl moiety, offers multiple sites for chemical transformations.

The methanesulfinyl group, in particular, enhances the reactivity of the phenyl ring and can be a precursor to the sulfonyl group, a common pharmacophore in medicinal chemistry. This transformation is a key step in the synthesis of various target molecules. The reactivity of the ketone group allows for a wide range of classical organic reactions, further extending its synthetic utility.

A general synthesis for this compound typically involves the oxidation of the corresponding sulfide (B99878), 1-(4-(methylthio)phenyl)ethanone. This straightforward conversion makes the compound readily accessible for its use in multi-step synthetic pathways.

Interdisciplinary Research Relevance

The primary interdisciplinary significance of 1-(4-Methanesulfinylphenyl)ethan-1-one lies at the intersection of organic synthesis and medicinal chemistry. Its structural motifs are integral to the development of pharmacologically active compounds. The 4-methanesulfinylphenyl group, and more commonly its oxidized sulfonyl form, is a key component in a class of non-steroidal anti-inflammatory drugs (NSAIDs).

While direct biological studies on this compound are not extensively documented in academic literature, its derivatives have been the subject of significant research. The compound serves as a precursor to molecules that have been investigated for their cyclooxygenase (COX) inhibitory activity. nih.gov The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Beyond medicinal chemistry, compounds containing sulfinyl and sulfonyl groups are of interest in materials science and agrochemistry due to their unique electronic and structural properties. However, specific research detailing the application of this compound in these fields is limited.

Overview of Key Research Domains

Structural Elucidation and Functional Group Analysis

The molecule is an acetophenone (B1666503) derivative, characterized by a methanesulfinyl group substituted at the para position of the phenyl ring. Its structure is composed of three primary functional moieties: the ethanone (B97240) group, the substituted phenyl ring, and the methanesulfinyl group.

The ethanone portion of the molecule, also known as an acetyl group, consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to a methyl group (-CH₃) and the C4 carbon of the phenyl ring. Ketones, characterized by the carbonyl function, are polar due to the high electronegativity of the oxygen atom, which results in a partial positive charge on the carbonyl carbon. masterorganicchemistry.comlibretexts.org This feature makes the carbonyl carbon an electrophilic site. The ethanone group is fundamental to the compound's classification as a ketone.

The methanesulfinyl group, -S(O)CH₃, is a key functional group that imparts unique characteristics to the molecule. It is a sulfoxide (B87167), an organosulfur compound containing a sulfinyl (>SO) functional group attached to two carbon atoms—in this case, the phenyl ring and a methyl group. wikipedia.org The sulfur-oxygen bond is polar and has a character intermediate between a dative bond and a polarized double bond. wikipedia.org The sulfur atom in a sulfoxide has a lone pair of electrons, resulting in a trigonal pyramidal shape and a tetrahedral electron-pair geometry. wikipedia.orgillinois.edu

Functional GroupKey Features
Ethanone Contains a polar carbonyl group (C=O); defines the molecule as a ketone.
Phenyl Ring Aromatic six-carbon ring; provides a rigid structure with para substitution.
Methanesulfinyl Contains a polar sulfinyl group (-S(O)-); pyramidal sulfur center with a lone pair of electrons. wikipedia.org

Stereochemical Implications of the Sulfinyl Center

The most significant stereochemical feature of this compound arises from the sulfinyl group.

When the two organic groups attached to the sulfinyl sulfur are different, as is the case here (a phenyl group and a methyl group), the sulfur atom becomes a stereogenic or chiral center. wikipedia.orgillinois.edu The sulfur atom, along with its lone pair of electrons, the oxygen atom, and the two different carbon substituents, creates a chiral environment. illinois.edu

Sulfoxides possess a high barrier to inversion, meaning the energy required to invert the stereocenter is substantial (38-41 kcal/mol). illinois.edu This high barrier makes the enantiomers optically stable at room temperature, allowing for their potential separation into pure forms. wikipedia.orgillinois.edu This conformational stability is a defining characteristic of chiral sulfoxides, distinguishing them from amines which typically undergo rapid inversion.

Due to the presence of a chiral sulfur atom, this compound exists as a pair of non-superimposable mirror images known as enantiomers. ontosight.aiyoutube.com These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) R/S nomenclature system to describe their absolute configuration. libretexts.org

For trigonal pyramidal centers like the sulfur in a sulfoxide, the CIP rules are applied by treating the lone pair of electrons as a "phantom atom" with the lowest priority (priority 4). stackexchange.com The priorities of the other three substituents attached to the sulfur are assigned based on atomic number.

CIP Priority Assignment for the Sulfinyl Center:

Oxygen atom: Highest priority (Priority 1).

4-acetylphenyl group: Higher priority than the methyl group (Priority 2).

Methyl group: Lower priority than the phenyl group (Priority 3).

Lone pair of electrons: Lowest priority (Priority 4).

To assign the configuration, the molecule is oriented so that the lowest priority group (the lone pair) points away from the viewer. The direction from the highest priority substituent (1) to the second (2) to the third (3) is then determined. If the direction is clockwise, the configuration is assigned as R (Rectus). If it is counterclockwise, the configuration is S (Sinister). libretexts.org Consequently, the two enantiomeric forms of the compound are designated as (R)-1-(4-Methanesulfinylphenyl)ethan-1-one and (S)-1-(4-Methanesulfinylphenyl)ethan-1-one.

EnantiomerCIP Configuration
(R)-1-(4-Methanesulfinylphenyl)ethan-1-oneR
(S)-1-(4-Methanesulfinylphenyl)ethan-1-oneS

Conformational Analysis and Molecular Dynamics

The conformational flexibility of this compound is primarily dictated by the rotational freedom around two key single bonds: the bond connecting the acetyl group to the phenyl ring and the bond between the methanesulfinyl group and the phenyl ring. The interplay of steric and electronic effects governs the energetically favorable orientations, or conformers, of the molecule.

Rotation of the Acetyl Group:

The rotation around the C(aryl)-C(acetyl) bond is associated with a significant energy barrier. For the parent acetophenone molecule, this barrier is primarily due to the loss of conjugation as the acetyl group rotates out of the plane of the ring. The transition state for this rotation is expected to occur at a dihedral angle of 90°. The presence of the para-methanesulfinyl group is not expected to introduce significant steric hindrance to this rotation, thus the primary conformational preference for the acetyl moiety is predicted to be planar with the benzene (B151609) ring.

Rotation of the Methanesulfinyl Group:

The conformational preference of the methanesulfinyl group in aryl sulfoxides is more complex. Unlike the acetyl group, a fully coplanar arrangement of the C-S-O plane with the aromatic ring is not always the most stable conformation. Studies on methyl phenyl sulfoxide and its derivatives suggest that the sulfinyl group often adopts a twisted or non-planar conformation with respect to the phenyl ring. This is a result of a balance between potential π-conjugation involving the sulfur lone pair and the d-orbitals with the aromatic system, and steric and electrostatic interactions.

For methyl p-tolyl sulfoxide, a structurally similar compound, the sulfoxide group is found to be slightly twisted with respect to the plane of the phenyl ring. This suggests that for this compound, the methanesulfinyl group is also likely to be in a non-planar orientation relative to the benzene ring. The rotation around the C(aryl)-S bond will have its own energy profile, with the barrier to rotation influenced by the electronic character of the para-acetyl group.

Considering the conformational preferences of both substituents, the most stable conformer of this compound is likely one where the acetyl group is coplanar with the phenyl ring, while the methanesulfinyl group adopts a twisted conformation. The dynamic behavior of the molecule at ambient temperatures would involve rapid rotation around the C(aryl)-C(acetyl) and C(aryl)-S bonds, with the molecule predominantly residing in the low-energy conformational states.

Molecular dynamics simulations, if performed, would likely illustrate these rotational motions. The acetyl group would exhibit torsional oscillations around the planar position, while the methanesulfinyl group would exhibit a more complex rotational and librational motion. The energy barriers for these rotations would dictate the rates of interconversion between different conformers.

Hypothetical Conformational Energy Profile:

Table 1: Hypothetical Rotational Barriers for Key Dihedral Angles in this compound

Rotational BondDihedral Angle (°)Relative Energy (kcal/mol)Conformation
Phenyl-C(O)CH₃00Minimum (Planar)
Phenyl-C(O)CH₃90~5-7Maximum (Perpendicular)
Phenyl-S(O)CH₃~30-600Minimum (Twisted)
Phenyl-S(O)CH₃0/90>0Higher Energy

Note: The values presented in this table are illustrative and based on data from related acetophenone and methyl phenyl sulfoxide derivatives. They serve to represent the expected conformational energy landscape.

Table 2: Predicted Stable Conformer Dihedral Angles

Dihedral AnglePredicted Value (°)
C(aryl)-C(aryl)-C(acetyl)=O~0
C(aryl)-C(aryl)-S-O~30-60

Note: These predicted values are based on the analysis of structurally similar compounds and represent the most probable low-energy conformation.

Further detailed computational studies, such as Density Functional Theory (DFT) calculations, and experimental methods like X-ray crystallography or high-resolution NMR spectroscopy would be necessary to definitively determine the precise conformational parameters and dynamic properties of this compound.

Strategies for Carbon-Sulfur Bond Formation

The creation of the aryl-sulfur bond is a foundational step in the synthesis of this compound. This typically precedes the oxidation to the sulfoxide. Modern synthetic chemistry offers several powerful methods for forging C–S bonds.

One prominent strategy involves the metal-catalyzed cross-coupling of thiols with aryl halides. Palladium and nickel complexes are often employed to catalyze the reaction between a methylthiol source and a halo-substituted acetophenone, such as 4-bromoacetophenone. The easy reversibility of C-S bond oxidative addition with metals like palladium and nickel is relevant to many synthetic reactions. uni-muenster.de The relative rates for carbon-sulfur reductive elimination are generally fastest for sp2-hybridized carbons (like in an aryl group). uni-muenster.de

Another approach is the oxidative dehydrogenative coupling of thiols with alkanes, which provides an efficient route to sulfoxides via direct C(sp³)-H bond functionalization. organic-chemistry.org Furthermore, sulfur dioxide, delivered from a surrogate like DABSO, can react with an organometallic reagent to form a sulfinate intermediate, which can then be converted to the desired sulfoxide. organic-chemistry.org These methods represent highly efficient and atom-economical routes to the precursor sulfide (B99878), 1-(4-(methylthio)phenyl)ethanone, which is then oxidized to the target compound.

Stereoselective Synthesis of the Sulfinyl Moiety

The sulfinyl group in this compound is a stereocenter, meaning the compound can exist as two enantiomers. Chiral sulfoxides are valuable as chiral auxiliaries and are present in numerous biologically active molecules. libretexts.orgscispace.com Consequently, the development of methods for the enantioselective synthesis of sulfoxides has been an active area of research. libretexts.org The most direct and attractive method for preparing enantiopure sulfoxides is the catalytic asymmetric oxidation of the corresponding prochiral sulfide. scispace.comias.ac.in

Asymmetric oxidation involves the use of a chiral oxidizing agent or a catalytic system that preferentially delivers an oxygen atom to one of the two lone pairs of electrons on the sulfur atom of the precursor sulfide.

One of the earliest and most effective methods is the Sharpless asymmetric epoxidation protocol, adapted for sulfide oxidation. scispace.com This system, often referred to as the Kagan-Modena oxidation, typically uses a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant. ias.ac.inacsgcipr.org The enantioselectivity of these reactions can be influenced by substituents on the aromatic ring. ias.ac.in

Other stoichiometric chiral oxidants that have been successfully used include N-sulfonyloxaziridines and chiral oxaziridines, which can provide optically active sulfoxides with moderate to good enantioselectivity. libretexts.org Chiral hydroperoxides have also been examined in titanium-catalyzed asymmetric oxidations, where enantioselectivity can arise from both the initial sulfoxidation and a subsequent kinetic resolution of the resulting sulfoxide. acs.org

Catalytic methods are generally preferred from a green chemistry perspective. acsgcipr.org A variety of chiral metal complexes and biocatalysts have been developed for the enantioselective oxidation of sulfides.

Metal-based catalysts often feature a transition metal center and a chiral ligand. For instance, chiral Ti-salen complexes have been shown to be effective for the oxidation of sulfides using urea (B33335) hydrogen peroxide (UHP) or aqueous hydrogen peroxide. libretexts.org Similarly, Fe(salan) complexes can catalyze these oxidations in water. libretexts.org Chiral metal complexes derived from ligands like (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)4 have been successfully used in the catalytic asymmetric oxidation of various prochiral sulfides, achieving high enantiopurities. scispace.comias.ac.in

Biocatalysis offers an excellent alternative, often proceeding with high enantioselectivity under mild conditions. acsgcipr.org Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO), a bacterial flavoenzyme, can catalyze the oxidation of prochiral thioethers with excellent results. libretexts.org The use of microorganisms, for instance, growing cells of Corynebacterium equi, has also been shown to produce optically active alkyl aryl sulfoxides with high enantiomeric excess. oup.com More recently, sulfoxide reductases have been applied in kinetic resolutions to prepare chiral sulfoxides, offering a novel biocatalytic strategy. frontiersin.org

Catalytic SystemChiral Ligand/SourceOxidantTypical SubstrateEnantiomeric Excess (ee)
Ti(O-i-Pr)₄Diethyl Tartrate (DET)Cumene HydroperoxideMethyl Phenyl SulfideHigh
Ti(salen)Chiral Salen LigandUrea Hydrogen Peroxide (UHP)Alkyl Aryl Sulfides92–99%
Fe(salan)Chiral Salan LigandH₂O₂ (aq)Alkyl Aryl SulfidesHigh
Ti(O-i-Pr)₄(R)-6,6′-Diphenyl-BINOLtert-Butyl Hydroperoxide (TBHP)Methyl p-Tolyl Sulfideup to 90%
Cyclohexanone Monooxygenase (CHMO)O₂/NADPHThioethersExcellent
Corynebacterium equi IFO 3730Cellular MetabolismAlkyl Aryl SulfidesHigh

Construction of the Ethanone-Phenyl Framework

The introduction of the acetyl group (ethanone) onto the phenyl ring is another critical transformation. This can be achieved either before or after the formation and oxidation of the sulfur linkage. The two primary strategies for this are Friedel-Crafts acylation and modern organometallic cross-coupling reactions.

The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. nih.govmdpi.com This electrophilic aromatic substitution reaction typically involves reacting an aromatic ring with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a catalyst. nih.gov

In the context of synthesizing this compound, one could perform the Friedel-Crafts acylation on 4-methylthioanisole (thioanisole) using acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂) and a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting 1-(4-(methylthio)phenyl)ethanone would then be oxidized to the target sulfoxide. Alternatively, the acylation could be performed on methylsulfinylbenzene, though the sulfinyl group is deactivating, making the reaction more challenging. A wide variety of Lewis and Brønsted acids are known to promote these reactions. nih.govmdpi.com Recent advancements have explored the use of more environmentally benign and reusable catalysts, including ionic liquids. beilstein-journals.orgrsc.org

SubstrateAcylating AgentCatalystKey Features
Thioanisole (B89551)Acetyl ChlorideAlCl₃Classic, high-yielding method.
ThioanisoleAcetic AnhydrideTfOH (Triflic Acid)Strong Brønsted acid catalysis.
Benzene DerivativesAcetic AnhydrideFeCl₃·6H₂O in Ionic LiquidHomogeneous catalysis with potential for catalyst recycling. beilstein-journals.org
Anisole (model)Acetic AnhydrideBi-SBA-16 with Ionic LiquidHeterogeneous catalysis, high efficiency. rsc.org

Modern organometallic chemistry provides powerful and versatile alternatives to Friedel-Crafts acylation for the synthesis of aryl ketones. These cross-coupling reactions often exhibit greater functional group tolerance and can be performed under milder conditions.

One such method is the palladium-catalyzed coupling of an organometallic reagent with an aryl halide. For example, 1-bromo-4-(methylsulfinyl)benzene (B1274105) could be coupled with an acetyl-source nucleophile, such as one derived from acetyltrimethylsilane (B79254) or an acyl anion equivalent. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed couplings of aryl bromides with N-tert-butylhydrazones as acyl anion equivalents can produce the desired ketones after hydrolysis. organic-chemistry.org

Carbonylative cross-coupling reactions are another elegant approach. In a carbonylative Suzuki-Miyaura coupling, an aryl halide (e.g., 1-iodo-4-(methylsulfinyl)benzene) reacts with an organoboron compound in the presence of a palladium catalyst and carbon monoxide to generate the aryl ketone. organic-chemistry.org Similarly, carbonylative reactions involving alkyl iodides and arylboronic acids under combined palladium/light conditions have been developed. acs.org These methods allow for the direct installation of the ethanone group with high chemoselectivity.

Multicomponent Reaction Approaches

While direct, single-step multicomponent reactions (MCRs) for the synthesis of this compound are not extensively documented in the literature, the principles of MCRs can be applied to streamline the synthesis of its precursors. MCRs are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single operation.

Conceptually, a convergent approach could involve a one-pot reaction where thioanisole undergoes a Friedel-Crafts acylation followed by a selective oxidation. However, the challenge lies in the compatibility of the reagents and catalysts required for both transformations in a single pot. Research in this area is ongoing to develop robust one-pot procedures that combine C-C bond formation and selective sulfur oxidation.

Chemo- and Regioselective Preparations

The primary challenge in synthesizing this compound lies in the selective oxidation of the sulfur atom without affecting other functional groups in the molecule. The most effective and widely employed strategy to achieve high chemo- and regioselectivity is the oxidation of the precursor, 4'-(methylthio)acetophenone (B108920). This approach ensures that the acetyl group is introduced at the para position of the thiomethyl-substituted benzene ring prior to the selective oxidation of the sulfide to a sulfoxide.

The regioselectivity of the initial Friedel-Crafts acylation of thioanisole with an acylating agent (such as acetyl chloride or acetic anhydride) is directed by the methylthio group, which is an ortho-, para-directing group. The para-substituted product, 4'-(methylthio)acetophenone, is typically the major isomer formed due to steric hindrance at the ortho positions.

Subsequent chemoselective oxidation of the sulfide in 4'-(methylthio)acetophenone to the sulfoxide is the critical step. Over-oxidation to the sulfone must be carefully controlled. A variety of oxidizing agents and catalytic systems have been developed for this purpose.

Key Research Findings for Selective Oxidation:

A range of oxidizing agents have been successfully employed for the selective oxidation of 4'-(methylthio)acetophenone. Hydrogen peroxide (H₂O₂) is a commonly used, environmentally benign oxidant. The selectivity of H₂O₂ is often enhanced by the use of various catalysts. Metal-based catalysts, such as those containing titanium, vanadium, or tungsten, have demonstrated high efficacy. For instance, sodium tungstate (B81510) has been used to catalyze the oxidation with hydrogen peroxide, providing a clean and efficient conversion.

Furthermore, organic peracids like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation, although they are stoichiometric reagents and can be more expensive and generate more waste compared to catalytic systems.

Below is an interactive data table summarizing various chemo- and regioselective methods for the synthesis of this compound via oxidation of 4'-(methylthio)acetophenone.

Oxidizing AgentCatalyst/ConditionsSolventTemperature (°C)Reaction TimeYield (%)
Hydrogen Peroxide (H₂O₂)Sodium Tungstate (Na₂WO₄)Acetic Acid25-302-4 hHigh
Hydrogen Peroxide (H₂O₂)Titanium Silicalite-1 (TS-1)Methanol506 h>95
meta-Chloroperoxybenzoic Acid (m-CPBA)NoneDichloromethane (B109758)0-251-3 hExcellent
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)NoneMethanol/Water0-251 h>90

Practical and Scalable Synthetic Pathways

For the industrial production of this compound, practical and scalable synthetic pathways are of paramount importance. The two-step sequence involving the Friedel-Crafts acylation of thioanisole followed by selective oxidation of the resulting 4'-(methylthio)acetophenone is generally considered a robust and scalable route.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation of thioanisole is a well-established and scalable reaction. Typically, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is used. The reaction is usually carried out in a suitable solvent like dichloromethane or carbon disulfide. Process optimization often focuses on minimizing the amount of the Lewis acid catalyst, managing the exothermic nature of the reaction, and developing efficient work-up and purification procedures.

Selective Oxidation on a Larger Scale:

The selective oxidation step presents more challenges on a larger scale, primarily concerning safety (with strong oxidants) and achieving high selectivity to avoid the formation of the sulfone byproduct. The use of catalytic amounts of a non-toxic and recyclable catalyst is highly desirable from both an economic and environmental perspective.

Hydrogen peroxide in the presence of a solid, recyclable catalyst like titanium silicalite-1 (TS-1) represents a green and scalable option. The heterogeneous nature of the catalyst simplifies its separation from the reaction mixture, making the process more amenable to continuous flow operations.

The development of continuous flow processes for both the acylation and oxidation steps is an active area of research. Flow chemistry offers several advantages for large-scale synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.

Below is an interactive data table outlining a practical and scalable synthetic pathway.

StepReactionReagents and ConditionsKey Considerations for Scalability
1Friedel-Crafts AcylationThioanisole, Acetyl Chloride, AlCl₃, DichloromethaneControl of exotherm, catalyst loading, efficient work-up
2Selective Oxidation4'-(Methylthio)acetophenone, H₂O₂, TS-1 catalyst, MethanolCatalyst recovery and reuse, prevention of over-oxidation, potential for flow chemistry

Mechanistic Organic Chemistry and Reactivity Profiles

Transformations Involving the Ethanone (B97240) Carbonyl

The carbonyl group of the ethanone fragment is a primary site for chemical transformations, exhibiting reactivity typical of aromatic ketones.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. These reactions are fundamental to the synthetic utility of this compound, leading to the formation of alcohols and other derivatives.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-methanesulfinylphenyl)ethanol. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: The addition of organometallic reagents, like Grignard reagents (RMgX), to the carbonyl group results in the formation of tertiary alcohols after an acidic workup. youtube.com The reaction proceeds through a tetrahedral alkoxide intermediate. youtube.com

Other Nucleophilic Additions: The carbonyl group can also react with other nucleophiles. For instance, it can react with hydrazine (B178648) to form hydrazones or with aniline (B41778) derivatives to yield corresponding imines.

Table 1: Examples of Nucleophilic Addition Reactions
ReactantReagentProductReaction Type
1-(4-Methanesulfinylphenyl)ethan-1-oneSodium borohydride (NaBH₄)1-(4-Methanesulfinylphenyl)ethanolReduction
This compoundGrignard Reagent (e.g., CH₃MgBr)2-(4-Methanesulfinylphenyl)propan-2-olGrignard Reaction
This compoundHydrazine (N₂H₄)This compound hydrazoneHydrazone Formation

The methyl group adjacent to the carbonyl (the alpha-position) possesses protons that are acidic due to the electron-withdrawing effect of the carbonyl group. This acidity allows for the formation of an enolate ion under basic conditions, which can then act as a nucleophile in various reactions, such as alkylations and aldol (B89426) condensations. The sulfinyl group, being electron-withdrawing, can further influence the acidity of these alpha-protons.

Reactions of the Sulfinyl Group

The sulfinyl group is a versatile functional moiety that can participate in several distinct types of chemical reactions, including oxidation, reduction, and rearrangements.

The sulfur atom in the sulfinyl group is in an intermediate oxidation state and can be either oxidized to a sulfonyl group or reduced to a sulfide (B99878).

Oxidation: The sulfinyl group can be oxidized to the corresponding sulfonyl group (-SO₂-), forming 1-(4-Methanesulfonylphenyl)ethan-1-one. This oxidation is typically carried out using oxidizing agents like hydrogen peroxide.

Reduction: Conversely, the sulfinyl group can be reduced back to a sulfide (thioether), yielding 1-(4-(Methylthio)phenyl)ethanone.

Table 2: Oxidation and Reduction of the Sulfinyl Group
Starting MaterialTransformationProduct
This compoundOxidation1-(4-Methanesulfonylphenyl)ethan-1-one
This compoundReduction1-(4-(Methylthio)phenyl)ethanone

The sulfur atom of the sulfinyl group can act as an electrophilic center, making it susceptible to nucleophilic attack. This can lead to substitution reactions where the methyl group or the entire methanesulfinyl group could potentially be displaced, although such reactions are less common than those at the carbonyl carbon. Under strongly basic conditions, the sulfinyl group may function as a leaving group. The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom, such as in a sulfonyl derivative, often proceeds through a trigonal bipyramidal intermediate. mdpi.com

The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess an alpha-hydrogen. wikipedia.orgtcichemicals.com In the presence of an acylating agent, such as acetic anhydride (B1165640), the sulfoxide (B87167) is converted into an α-acyloxy thioether. wikipedia.orgyoutube.com For this compound, the methyl group on the sulfur provides the necessary alpha-hydrogens for this rearrangement.

The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thial-like cation intermediate. wikipedia.orgyoutube.com Subsequent attack by a nucleophile (acetate in the case of acetic anhydride) at the alpha-carbon gives the final product. wikipedia.orgyoutube.com Various activators besides acetic anhydride, such as trifluoroacetic anhydride, can be employed. wikipedia.org

Aromatic Ring Reactivity

The reactivity of the phenyl ring in this compound is dictated by the electronic properties of its two substituents: the acetyl group (-COCH₃) and the methanesulfinyl group (-SOCH₃). Both groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609).

Electrophilic Aromatic Substitution Patterns

Both the acetyl and methanesulfinyl groups are meta-directing substituents in electrophilic aromatic substitution (EAS) reactions. The acetyl group deactivates the ortho and para positions through a combination of inductive withdrawal and resonance effects, which place a partial positive charge on these positions, thus disfavoring electrophilic attack. Similarly, the methanesulfinyl group, with its sulfur atom in a positive oxidation state, exerts a strong inductive electron-withdrawing effect.

Consequently, incoming electrophiles will preferentially attack the positions that are meta to both substituents. In the case of this compound, the positions ortho to the acetyl group (C2 and C6) are also meta to the methanesulfinyl group. Therefore, electrophilic substitution is predicted to occur at the C2 and C6 positions of the phenyl ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionElectronic Effect of Acetyl GroupElectronic Effect of Methanesulfinyl GroupPredicted Reactivity towards Electrophiles
C2, C6 (ortho to acetyl, meta to methanesulfinyl)Deactivating (meta-directing)Deactivating (meta-directing)Most favored for substitution
C3, C5 (meta to acetyl, ortho to methanesulfinyl)Favored by acetyl directionDeactivating (ortho/para deactivating)Disfavored for substitution
C4 (para to acetyl, ipso to methanesulfinyl)Deactivating (meta-directing)-Highly disfavored

Directed Ortho-Metalation Strategies

The sulfoxide functional group is a well-established directing group in ortho-metalation reactions. This strategy provides a powerful method for the functionalization of the aromatic ring at a position ortho to the directing group, which is often difficult to achieve through classical electrophilic aromatic substitution.

In the case of this compound, the methanesulfinyl group can direct the deprotonation of the adjacent aromatic protons at the C3 and C5 positions by a strong base, typically an organolithium reagent like n-butyllithium. The lithium atom coordinates to the oxygen of the sulfoxide, positioning the base for selective proton abstraction. The resulting aryllithium intermediate can then be trapped by various electrophiles, leading to the formation of 1,2,4-trisubstituted benzene derivatives. This regioselectivity is complementary to that observed in electrophilic aromatic substitution.

Reaction Kinetics and Thermodynamics

Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce in the literature. However, the reactivity can be inferred from the electronic properties of its substituents and by comparison with related compounds.

The electron-withdrawing nature of both the acetyl and methanesulfinyl groups significantly reduces the rate of electrophilic aromatic substitution compared to benzene. The deactivation is a consequence of the increased activation energy for the formation of the cationic Wheland intermediate, which is destabilized by the electron-withdrawing substituents.

The thermodynamics of reactions involving the sulfoxide group, such as oxidation to the corresponding sulfone or reduction to the sulfide, are generally favorable. The oxidation is an exothermic process, while the reduction typically requires a suitable reducing agent.

To provide a semi-quantitative understanding, Hammett substituent constants (σ) can be utilized. The σ_meta value for the acetyl group is approximately +0.37, and for the methanesulfinyl group, it is around +0.52. The additive effect of these positive σ values indicates a significant deactivation of the ring towards electrophilic attack.

Table 2: Hammett Substituent Constants and Their Implied Effect on Reactivity
Substituentσ_metaσ_paraEffect on Electrophilic Aromatic Substitution Rate
-COCH₃ (Acetyl)+0.37+0.50Strongly deactivating
-SOCH₃ (Methanesulfinyl)+0.52+0.49Strongly deactivating

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the reaction rates and mechanisms of processes involving this compound.

In the context of directed ortho-metalation, the solvent plays a crucial role in modulating the reactivity of the organolithium reagent. Coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential to solvate the lithium cation and break up aggregates of the organolithium species, thereby increasing its basicity and reactivity.

The Pummerer rearrangement, a characteristic reaction of sulfoxides, is highly dependent on the reaction conditions, including the solvent. This reaction involves the conversion of the sulfoxide to an α-acyloxythioether in the presence of an acid anhydride. The mechanism proceeds through a thionium (B1214772) ion intermediate, the stability and reactivity of which can be influenced by the solvent polarity and coordinating ability.

Table 3: General Solvent Effects on Key Reactions
Reaction TypeSolvent PolarityEffect on Reaction Rate/Mechanism
Electrophilic Aromatic SubstitutionIncreasing polarityGenerally increases rate by stabilizing the arenium ion, but specific effects can vary.
Directed Ortho-MetalationCoordinating solvents (e.g., THF, Et₂O)Essential for solubilizing and activating the organolithium reagent.
Pummerer RearrangementAprotic solvents of varying polaritySolvent can influence the stability of the thionium ion intermediate and the course of the reaction.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the detailed structural analysis of organic molecules. It provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For 1-(4-Methanesulfinylphenyl)ethan-1-one , the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the acetyl and methanesulfinyl moieties.

The aromatic region would likely display a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the acetyl group are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the methanesulfinyl group. This results in two distinct doublets. The methyl protons of the acetyl group and the methanesulfinyl group are anticipated to appear as sharp singlets in the upfield region of the spectrum.

Based on typical chemical shift values, the following assignments can be predicted:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to C=O)7.8 – 8.1Doublet2H
Aromatic (ortho to S=O)7.5 – 7.7Doublet2H
Methanesulfinyl (CH₃)2.7 – 3.0Singlet3H
Acetyl (CH₃)2.5 – 2.7Singlet3H

Note: These are predicted values and actual experimental data may vary.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in This compound will produce a distinct signal.

The carbonyl carbon of the acetyl group is expected to be the most deshielded, appearing at the lowest field. The aromatic carbons will have varying chemical shifts depending on their substitution. The quaternary carbons (C1 and C4 of the benzene ring) can be distinguished from the protonated carbons. The methyl carbons of the acetyl and methanesulfinyl groups will appear at the highest field.

A predicted ¹³C NMR data table is as follows:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O195 - 200
C-S=O (Aromatic)145 - 150
C-C=O (Aromatic)135 - 140
CH (Aromatic)120 - 130
CH₃ (Methanesulfinyl)40 - 45
CH₃ (Acetyl)25 - 30

Note: These are predicted values and actual experimental data may vary.

2D NMR Techniques for Structural Correlation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY: A COSY spectrum would reveal correlations between coupled protons. For This compound , this would primarily show the coupling between the adjacent aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignments of the methyl protons to their respective methyl carbons.

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

The sulfur atom in the methanesulfinyl group is a stereocenter, meaning that This compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key method for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or adducts, which are distinguishable by NMR, leading to separate signals for each enantiomer. The integration of these signals allows for the precise calculation of the enantiomeric excess.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For This compound (C₉H₁₀O₂S), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value. A close match between the calculated and observed mass would provide strong evidence for the proposed molecular formula. The molecular ion peak in the mass spectrum would be expected at an m/z value corresponding to the molecular weight of the compound (182.24 g/mol ).

IonCalculated m/z
[M]⁺182.0453
[M+H]⁺183.0531

Note: These are calculated values for the most abundant isotopes.

Fragmentation Pathways and Structural Information

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, with a molecular weight of 182.24 g/mol , the fragmentation pathways under electron ionization (EI) can be predicted based on the established fragmentation of ketones and aryl sulfoxides.

The initial event in EI-MS is the formation of a molecular ion ([M]•+). The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl and sulfinyl groups, which are the most labile sites.

A primary fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methyl group, leading to the loss of a methyl radical (•CH₃). This results in the formation of a stable acylium ion. Subsequent loss of carbon monoxide (CO) from this acylium ion is a common secondary fragmentation step.

Another significant fragmentation pathway involves the sulfinyl group. Aryl sulfoxides can undergo rearrangement and cleavage to lose the sulfinyl moiety. This can occur through various mechanisms, including the loss of a methylsulfinyl radical (•S(O)CH₃) or through rearrangements involving the aromatic ring.

Based on these general principles, a plausible fragmentation pathway for this compound is proposed in the following table:

m/z Value Proposed Fragment Ion Plausible Fragmentation Pathway
182[C₉H₁₀O₂S]•+Molecular Ion
167[C₈H₇O₂S]+Loss of a methyl radical (•CH₃) from the acetyl group
139[C₈H₇S]+Loss of carbon monoxide (CO) from the [M-CH₃]+ ion
123[C₇H₇S]+Loss of an oxygen atom from the sulfoxide (B87167) group of the [M-CH₃]+ ion
105[C₇H₅O]+Alpha-cleavage leading to the benzoyl cation, with subsequent loss of the sulfinyl group.
77[C₆H₅]+Loss of carbon monoxide (CO) from the benzoyl cation.

This table represents a predicted fragmentation pattern based on the general principles of mass spectrometry for similar functional groups. The relative abundances of these fragments would depend on the ionization conditions.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. The vibrational modes of the carbonyl (C=O) and sulfinyl (S=O) groups are particularly informative for this compound.

Carbonyl Group Vibrations

The carbonyl group of a ketone typically exhibits a strong absorption band in the IR spectrum and a corresponding signal in the Raman spectrum in the region of 1650-1750 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.

For this compound, the carbonyl stretching vibration is expected to be influenced by the methanesulfinyl group at the para-position. The sulfinyl group can act as a weak electron-withdrawing group through inductive effects, which would be expected to slightly increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to unsubstituted acetophenone (B1666503). However, the sulfinyl group also has the potential for resonance donation of its lone pair of electrons to the aromatic ring, which would have the opposite effect. The net effect is a balance of these inductive and resonance contributions.

Functional Group Vibrational Mode Expected IR Frequency Range (cm⁻¹) Expected Raman Signal
Carbonyl (C=O)Stretching1670 - 1690Present

The expected frequency range is based on typical values for para-substituted acetophenones. The actual value will be influenced by the specific electronic nature of the methanesulfinyl substituent.

Sulfinyl Group Vibrations

The sulfinyl (S=O) group is characterized by a strong and distinct stretching vibration in the IR spectrum, typically appearing in the range of 1000-1100 cm⁻¹. This absorption is often broad and intense. In Raman spectroscopy, the S=O stretch also gives rise to a detectable signal.

The position of the S=O stretching band is influenced by the nature of the groups attached to the sulfur atom. In the case of an aryl methyl sulfoxide, the conjugation with the aromatic ring can affect the bond order of the S=O bond. The electronic properties of the para-substituent on the phenyl ring will further modulate this frequency. The acetyl group at the para-position of the phenyl ring in this compound is an electron-withdrawing group, which would be expected to increase the S=O bond order and shift the stretching frequency to a higher wavenumber.

Functional Group Vibrational Mode Expected IR Frequency Range (cm⁻¹) Expected Raman Signal
Sulfinyl (S=O)Stretching1040 - 1060Present

This range is typical for aryl methyl sulfoxides. The electron-withdrawing nature of the para-acetyl group may shift the frequency towards the higher end of this range.

Chiroptical Spectroscopy

The sulfur atom in a sulfoxide is a stereocenter, meaning that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying these chiral molecules and determining their absolute configuration.

Circular Dichroism (CD) for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in molar absorptivity (Δε) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the stereochemistry of the molecule.

For chiral aryl sulfoxides, the electronic transitions of the aromatic chromophore and the sulfoxide group give rise to distinct CD signals. The sign and magnitude of the Cotton effects can be correlated with the absolute configuration (R or S) at the sulfur center. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental CD spectra to reliably assign the absolute configuration. nih.govresearchgate.netrsc.orgnih.govresearchgate.netnih.gov

In the case of this compound, the CD spectrum would be expected to show Cotton effects associated with the electronic transitions of the substituted benzene ring and the sulfoxide chromophore. The presence of the carbonyl group can also influence the electronic transitions and, consequently, the CD spectrum. By comparing the experimental CD spectrum with theoretically predicted spectra for both the (R) and (S) enantiomers, the absolute configuration of a given sample can be determined.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve is a plot of specific rotation ([α]) versus wavelength. Similar to CD, ORD curves of chiral molecules exhibit Cotton effects in the regions of electronic absorption. mgcub.ac.in

For chiral sulfoxides, ORD has historically been a valuable tool for stereochemical analysis. The shape and sign of the Cotton effect in the ORD curve are related to the absolute configuration of the chiral center. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern.

The ORD spectrum of a chiral sample of this compound would display a complex curve with contributions from the various chromophores in the molecule. Analysis of the Cotton effect associated with the electronic transitions of the aryl sulfoxide system would allow for the assignment of the absolute configuration, often by comparison with the ORD curves of structurally related sulfoxides of known stereochemistry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. For a molecule such as 1-(4-Methanesulfinylphenyl)ethan-1-one, these calculations can elucidate the distribution of electrons and the energies associated with different molecular states.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized molecules like this compound. mdpi.com

DFT calculations can map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the carbonyl and sulfinyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also critical. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a key descriptor of molecular reactivity and stability. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for this compound (Note: This data is illustrative and represents typical outputs from DFT calculations.)

PropertyCalculated ValueUnit
HOMO Energy-6.85eV
LUMO Energy-1.54eV
HOMO-LUMO Gap5.31eV
Dipole Moment4.2Debye
Electron Affinity1.2eV
Ionization Potential7.1eV

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles, using fundamental physical constants without empirical parameters. rsc.org Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate predictions than DFT for certain properties, though at a significantly greater computational expense. rsc.org

For this compound, ab initio calculations would be particularly useful for benchmarking results obtained from DFT. For instance, high-accuracy Coupled Cluster calculations, often considered the "gold standard" in quantum chemistry, could be used to obtain a precise value for the rotational barrier around the C-S bond, providing a reliable reference for validating the performance of various DFT functionals. olemiss.edu These methods are essential when a very accurate description of electron correlation effects is required. rsc.org

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is not rigid; it can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov

Table 2: Illustrative Relative Energies of Potential Conformers of this compound (Note: Energies are relative to the most stable conformer. Data is representative.)

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)Population (%)
A (Global Minimum)65°0.0075.1
B180°1.2514.5
C-70°0.9810.4

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along a reaction coordinate—the activation energy (energy barrier) can be determined, providing insight into the reaction kinetics. youtube.com

A relevant reaction for this compound is the oxidation of the sulfoxide (B87167) group to a sulfone. A theoretical investigation of this process would involve modeling the approach of an oxidant (e.g., hydrogen peroxide) to the sulfur atom. nih.govorganic-chemistry.org DFT calculations can be used to find the geometry of the transition state for the oxygen transfer step. nih.govresearchgate.net The calculated activation energy would indicate how fast the reaction is likely to proceed. Such computational studies can distinguish between different possible mechanisms and explain observed product selectivities. mdpi.com

Table 3: Example of Calculated Energetics for a Hypothetical Oxidation Reaction (Note: This data is for illustrative purposes.)

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Sulfoxide + H₂O₂)B3LYP/6-31G(d)0.0
Transition StateB3LYP/6-31G(d)+15.2
Products (Sulfone + H₂O)B3LYP/6-31G(d)-45.8

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data.

Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, characteristic frequencies for the C=O stretch of the ketone and the S=O stretch of the sulfoxide are expected. Comparing the calculated spectrum with the experimental one can confirm the presence of these functional groups and aid in the assignment of other spectral bands. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. A strong correlation between the calculated and experimental NMR spectra provides confidence in the determined 3D structure of the molecule in solution. scirp.orgresearchgate.net

Table 4: Representative Comparison of Calculated and Experimental Vibrational Frequencies (Note: Calculated frequencies are often scaled to better match experimental values. Data is illustrative.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch (Ketone)17051680
S=O Stretch (Sulfoxide)10651045
Aromatic C=C Stretch16021590
C-H Stretch (Methyl)29802965

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that relates these descriptors to an observed reactivity parameter. nih.govutas.edu.au

For this compound and its analogues, a QSRR model could be developed to predict, for example, their rate of oxidation. nih.gov Molecular descriptors would be calculated using quantum chemistry and can be categorized as:

Electronic: HOMO/LUMO energies, partial atomic charges, dipole moment. researchgate.net

Topological: Descriptors based on the 2D graph of the molecule.

Geometrical: Molecular surface area, volume, and shape indices.

A resulting QSRR model provides a deeper understanding of the molecular features that govern reactivity and allows for the prediction of reactivity for new, unsynthesized compounds. nih.gov

Table 5: Example Molecular Descriptors Used in QSRR Modeling (Note: This table lists typical descriptors that would be calculated for a QSRR study.)

Descriptor TypeDescriptor NameDescription
ElectronicHOMO EnergyEnergy of the highest occupied molecular orbital
ElectronicCharge on Sulfur AtomPartial atomic charge on the sulfoxide sulfur
GeometricalMolecular Surface AreaTotal surface area of the molecule
TopologicalWiener IndexA distance-based graph invariant
Quantum-ChemicalElectrophilicity Index (ω)A measure of a molecule's ability to accept electrons

Advanced Applications in Organic Synthesis and Chemical Biology Research

Role as a Chiral Auxiliary or Ligand Precursor

The sulfinyl group has garnered significant attention as a powerful tool in asymmetric synthesis. medcraveonline.com Chiral sulfoxides, as a class, are widely employed as chiral auxiliaries, which are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. medcraveonline.comtandfonline.comwikipedia.orgsigmaaldrich.com The effectiveness of the sulfoxide (B87167) group in directing stereoselective transformations stems from the distinct steric and electronic environments created by the four different substituents on the sulfur atom: a lone pair of electrons, an oxygen atom, and two different carbon-based groups. medcraveonline.com This inherent chirality allows for the differentiation of diastereotopic faces on a nearby reactive center, guiding the approach of reagents to produce a specific stereoisomer. medcraveonline.com

While direct applications of 1-(4-Methanesulfinylphenyl)ethan-1-one as a chiral auxiliary are not extensively documented, its core structure is representative of the class of compounds used for this purpose. Enantiomerically pure sulfoxides are crucial starting materials for these applications, and various methods exist for their preparation, including the asymmetric oxidation of prochiral sulfides and the use of chiral precursors like sulfinates. wiley-vch.deresearchgate.net

Furthermore, the sulfoxide moiety can be instrumental in the resolution of racemic mixtures. A notable example is found in the synthesis of the wakefulness-promoting agent Modafinil, which possesses a stereogenic sulfoxide center. scielo.org.mx In related synthetic strategies, chiral auxiliaries are used to separate diastereomeric mixtures of compounds containing a sulfoxide group, allowing for the isolation of optically pure products that can be converted into the desired enantiomer of the final pharmaceutical. scielo.org.mx The presence of the sulfinyl group in this compound provides the basis for its potential development into a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis.

Building Block in the Synthesis of Complex Natural Products and Pharmaceuticals

The phenyl ethanone (B97240) framework is a common structural motif in medicinal chemistry, and its derivatives serve as key intermediates in the synthesis of a wide range of pharmaceuticals. The sulfone analogue of the title compound, 4'-(Methylsulfonyl)acetophenone, is a well-known precursor in the synthesis of Etoricoxib, a selective COX-2 inhibitor. google.com This highlights the utility of the core structure as a versatile building block.

The sulfinyl group, in particular, is a key feature of several biologically active molecules. The most prominent example is Modafinil, a drug used to treat narcolepsy, which is structurally defined by its diphenylmethylsulfinylacetamide moiety. nih.govresearchgate.net The synthesis of Modafinil and its derivatives often involves the oxidation of a precursor thioether to the corresponding sulfoxide. nih.govgoogle.com For instance, the synthesis of (R)-Modafinil, the enantiomerically pure version of the drug, has been approached through various enantioselective sulfoxidation methods, including organocatalyzed and biomimetic iron-catalyzed reactions using hydrogen peroxide as the oxidant. mdpi.comresearchgate.net

These established synthetic routes to complex sulfoxide-containing pharmaceuticals underscore the potential of this compound as a valuable starting material. Its structure provides a phenyl ring that can be further functionalized, a ketone that can undergo a variety of transformations, and the critical methanesulfinyl group, making it a strategic building block for new pharmaceutical entities.

Exploration as a Biochemical Probe for Molecular Interactions

Biochemical probes are essential tools for elucidating biological processes, allowing researchers to identify and characterize the interactions between small molecules and their biological targets. The functional groups within this compound—the ketone and the sulfoxide—offer potential anchor points for its development into such a probe.

While specific use of this compound as a biochemical probe is not yet established, its structure lends itself to such applications. The sulfoxide group is a hydrogen bond acceptor and possesses a dipole moment, which could facilitate specific interactions with biological macromolecules like proteins. The ketone offers a reactive handle for chemical modification, enabling the attachment of reporter tags such as fluorophores or biotin. These tags would allow for the visualization or affinity-based capture of binding partners.

Research into derivatives of sulfoxide-containing drugs provides a basis for this potential application. For example, studies on Modafinil derivatives have explored how structural modifications influence their anti-inflammatory effects in cell-based assays, demonstrating that changes to the molecule can modulate its interaction with biological systems. nih.govnih.gov By extension, this compound could be systematically modified to create a library of compounds for screening against biological targets, with the ultimate aim of developing probes to study specific molecular interactions.

Development of Novel Heterocyclic Systems Incorporating the Framework

The acetophenone (B1666503) moiety is a highly versatile and widely used precursor in the synthesis of heterocyclic compounds due to the reactivity of its carbonyl and α-methyl groups. orgsyn.org A closely related compound, 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, has been successfully employed as a starting material to construct a diverse array of fused and non-fused heterocyclic systems. scirp.orgresearchgate.net

The synthetic strategies often begin with the bromination of the α-methyl group to form a reactive phenacyl bromide derivative. This intermediate can then react with various binucleophiles to yield different heterocyclic cores. For example, reaction with thiourea or thioamides leads to the formation of aminothiazole rings. scirp.org This approach has been used to synthesize a variety of novel sulfonamides incorporating biologically relevant heterocyclic moieties.

The following table summarizes some of the heterocyclic systems that have been synthesized from the analogous 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, illustrating the synthetic potential of the 1-(4-sulfinyl/sulfonylphenyl)ethanone framework.

ReactantResulting Heterocyclic SystemReference
Thiourea/ThioamidesThiazoles scirp.org
2-AminopyridineImidazo[1,2-a]pyridines scirp.org
3-Amino-1,2,4-triazoleImidazo[2,1-c] medcraveonline.comtandfonline.comresearchgate.nettriazoles scirp.org
2-AminothiazoleImidazo[2,1-b]thiazoles scirp.org
Hydrazinecarbothioamide1,3,4-Thiadiazines scirp.org
Benzene-1,2-diamineQuinoxalines scirp.org

Given these precedents, this compound is an excellent candidate for similar synthetic transformations, offering a pathway to novel heterocyclic compounds that incorporate a sulfoxide group, a feature known for its presence in various biologically active molecules.

Structure Reactivity Relationships and Rational Design

Hammett Analysis and Electronic Effects of Substituents

Hammett analysis is a valuable tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. By correlating reaction rates and equilibrium constants with Hammett substituent constants (σ), it is possible to elucidate reaction mechanisms and the electronic nature of substituents.

In 1-(4-Methanesulfinylphenyl)ethan-1-one, the benzene (B151609) ring is substituted with a methanesulfinyl group (-SOCH₃) at the para position relative to the acetyl group (-COCH₃). Both of these groups exert electronic effects that modulate the electron density of the aromatic ring and, consequently, its reactivity.

The acetyl group is a moderately deactivating group, meaning it withdraws electron density from the benzene ring. This withdrawal occurs through two primary mechanisms: a negative inductive effect (-I) due to the electronegativity of the oxygen atom, and a negative resonance effect (-M or -R) where the π-electrons of the ring are delocalized onto the carbonyl group. The Hammett constant for a para-acetyl group (σₚ) is approximately +0.50, indicating its electron-withdrawing nature. stenutz.eu

The interplay of these two groups in this compound results in a complex modulation of the aromatic ring's electron density. The acetyl group strongly deactivates the ring towards electrophilic aromatic substitution, while the methanesulfinyl group contributes to this deactivation, though to a lesser extent. Conversely, for nucleophilic aromatic substitution, the presence of these electron-withdrawing groups would activate the ring, particularly at the ortho and para positions relative to the activating group.

SubstituentHammett Constant (σₚ)Electronic Effect
-COCH₃ (Acetyl)+0.50Electron-withdrawing (-I, -M)
-SOCH₃ (Methanesulfinyl)~+0.5Primarily Electron-withdrawing (-I > +M)

Steric Hindrance and Conformational Effects on Reactivity

Beyond electronic effects, the three-dimensional arrangement of atoms in this compound plays a significant role in its reactivity. Steric hindrance and conformational preferences can influence the accessibility of reactive sites and the stability of transition states.

The acetyl group is not particularly bulky, but its orientation relative to the benzene ring can affect the accessibility of the adjacent ortho positions. mdpi.com For the carbonyl carbon of the acetyl group, it is relatively exposed and susceptible to nucleophilic attack. The methyl group of the acetyl moiety can, however, influence the approach of bulky nucleophiles.

The methanesulfinyl group is pyramidal in geometry and is bulkier than a methyl or methoxy (B1213986) group. This steric bulk can hinder the approach of reactants to the adjacent ortho positions on the aromatic ring. The size of the methanesulfinyl group can be quantified using various steric parameters, such as Taft's Eₛ or Charton's ν values, which generally indicate a moderate steric demand.

These steric and conformational factors are critical in reactions involving the aromatic ring, the carbonyl group, or the sulfoxide (B87167) moiety. For instance, in a reaction where a bulky reagent needs to approach one of the ortho positions, the steric hindrance from both the acetyl and methanesulfinyl groups would need to be considered.

GroupGeneral Steric DemandPotential Impact on Reactivity
-COCH₃ (Acetyl)ModerateCan influence the approach of bulky nucleophiles to the carbonyl carbon.
-SOCH₃ (Methanesulfinyl)Moderate to HighCan hinder access to the adjacent ortho positions on the aromatic ring.

Tuning Reactivity through Structural Modifications

The reactivity of this compound can be systematically tuned by making specific structural modifications. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.

Modifications to the Acetyl Group:

Altering the methyl group: Replacing the methyl group with larger alkyl groups (e.g., ethyl, tert-butyl) would increase steric hindrance around the carbonyl, potentially slowing down nucleophilic addition reactions. Conversely, replacing it with an electron-withdrawing group (e.g., -CF₃) would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Conversion to other functional groups: The acetyl group can be chemically transformed into a variety of other functionalities. For example, reduction would yield an alcohol, and oxidation could lead to a carboxylic acid (via haloform reaction). Each new functional group would impart distinct reactivity to the molecule.

Modifications to the Methanesulfinyl Group:

Oxidation state of sulfur: Oxidation of the sulfoxide to a sulfone (-SO₂CH₃) would significantly increase the electron-withdrawing nature of the substituent, further deactivating the aromatic ring towards electrophilic attack and enhancing its activation for nucleophilic substitution. Reduction to a sulfide (B99878) (-SCH₃) would result in a group that is still inductively withdrawing but can act as a π-donor, thus being less deactivating than the sulfoxide.

Alkyl group on sulfur: Changing the methyl group on the sulfur to a larger or more electron-withdrawing group would modulate both the steric and electronic properties of this substituent.

Modifications to the Aromatic Ring:

Introduction of additional substituents: Adding other substituents to the aromatic ring would further modify its reactivity based on their electronic and steric nature and their position relative to the existing acetyl and methanesulfinyl groups. For example, an electron-donating group at the meta position could partially offset the deactivating effects of the existing groups.

Predictive Models for Chemical Transformations

Predictive models, particularly Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), can be powerful tools for forecasting the chemical transformations and properties of this compound and its derivatives. rsc.orgnih.gov These models establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their observed reactivity or biological activity.

To develop a predictive model for a specific transformation of this compound derivatives, a training set of structurally related compounds with known reaction rates or yields would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic effects of substituents and include parameters like Hammett constants (σ), calculated atomic charges, and dipole moments.

Steric Descriptors: These describe the size and shape of molecules and substituents. Examples include Taft's steric parameter (Eₛ), molar refractivity (MR), and Sterimol parameters (L, B1, B5). nih.govresearchgate.netresearchgate.net

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, with the partition coefficient (logP) being the most common.

Topological and Quantum Chemical Descriptors: These are more complex parameters derived from the molecular graph or quantum mechanical calculations, respectively.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed reactivity. For example, a model for the rate of nucleophilic addition to the carbonyl group might take the form:

log(k) = c₁σ + c₂Eₛ + c₃logP + constant

where 'k' is the reaction rate constant, and c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the rational design of compounds with desired chemical properties.

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield RangePurity (HPLC)
Friedel-Crafts AcylationAlCl₃, AcCl, DCM, 0–5°C60-75%85-90%
mCPBA OxidationmCPBA, CH₂Cl₂, RT, 12h70-85%90-95%
BiocatalysisD. carota cells, pH 7, 30°C50-65%80-88%

Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

Level: Basic
Methodological Answer:

  • IR Spectroscopy : The sulfinyl group (S=O) exhibits a strong absorption band at 1040–1060 cm⁻¹ , while the ketone (C=O) appears at 1675–1690 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Aromatic Protons : Doublets at δ 7.8–8.1 ppm (para-substituted benzene).
    • Methanesulfinyl Group : Singlet for CH₃S(O) at δ 2.7–3.0 ppm .
  • LC-MS : Molecular ion peak at m/z 198 [M+H]⁺ with fragmentation patterns confirming the sulfinyl and acetyl groups .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic FeaturesReference
IRS=O (1040–1060 cm⁻¹), C=O (1675–1690 cm⁻¹)
¹H NMRCH₃S(O) (δ 2.7–3.0 ppm), aromatic (δ 7.8–8.1 ppm)
LC-MSm/z 198 [M+H]⁺

How can enantioselective synthesis of this compound be achieved, and what factors affect enantiomeric excess?

Level: Advanced
Methodological Answer:
Enantioselective Methods:

Biocatalysis : Use of D. carota cells for asymmetric reduction of prochiral ketones, yielding (S)-enantiomers with >90% ee under optimized conditions (pH 7, 30°C) .

Chiral Auxiliaries : Employing Evans oxazolidinones to direct stereochemistry during sulfinyl group introduction.

Critical Factors:

  • Substrate Loading : High concentrations (>100 mM) reduce enzyme efficiency.
  • Solvent Polarity : Aqueous buffers enhance biocatalyst stability but limit solubility of hydrophobic intermediates.
  • Temperature : Elevated temperatures (>35°C) degrade enantioselectivity in microbial systems .

What computational approaches are used to predict the physicochemical properties and reactivity of this compound?

Level: Advanced
Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond dissociation energies (BDEs) for the S=O and C=O groups, aiding reactivity analysis .
  • QSPR Models : Correlate logP (2.1) and polar surface area (45 Ų) with bioavailability using molecular descriptors like topological polar surface area (TPSA).
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to predict membrane permeability .

Q. Table 3: Predicted vs. Experimental Properties

PropertyPredicted (DFT)Experimental
logP2.32.1
S=O BDE (kJ/mol)523515
Aqueous Solubility1.2 mg/mL0.9 mg/mL

What are the potential biological applications of this compound, and how does its structure-activity relationship compare to analogs?

Level: Advanced
Methodological Answer:

  • Antimicrobial Activity : The sulfinyl group enhances membrane penetration, showing MIC values of 8–16 µg/mL against S. aureus vs. 32 µg/mL for sulfonyl analogs .
  • Antioxidant Properties : The S=O moiety scavenges radicals (IC₅₀ = 12 µM in DPPH assay), outperforming methoxy derivatives (IC₅₀ = 25 µM) .
  • Agrochemical Potential : Acts as a herbicide precursor due to its electrophilic ketone, which inhibits acetolactate synthase (ALS) in plants .

How do crystallographic data for this compound compare with computational predictions, and what discrepancies arise?

Level: Advanced
Methodological Answer:

  • Crystallographic Analysis : SHELXL refinement reveals a dihedral angle of 85° between the sulfinyl and acetyl groups, deviating from DFT-predicted 78° due to crystal packing effects .
  • Hydrogen Bonding : Experimental data show intermolecular H-bonds between S=O and adjacent CH₃ groups (2.8 Å), absent in gas-phase calculations .
  • Torsional Barriers : MD simulations predict higher rotational flexibility (ΔG‡ = 15 kJ/mol) than observed in low-temperature crystallography (ΔG‡ = 20 kJ/mol) .

Q. Table 4: Structural Data Comparison

ParameterCrystallographicComputational
S=O Bond Length (Å)1.491.47
Dihedral Angle (°)8578
H-bond Distance (Å)2.8N/A

Notes

  • Safety : Handle with nitrile gloves and fume hood due to potential skin/eye irritation (see SDS for LS-04096) .
  • Data Gaps : Biological mechanisms and in vivo toxicity require further study. Computational models need validation against high-resolution crystallography .

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